1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one
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Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a complex organic compound with a unique structure that combines a piperidine ring, a chlorophenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized from 4-chlorobenzaldehyde and piperidine under specific reaction conditions . The next step involves the formation of the oxazole ring, which can be achieved through a cyclization reaction involving appropriate precursors . Finally, the two key intermediates are coupled together under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone derivative, while nucleophilic substitution can introduce various functional groups into the chlorophenyl ring .
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A key intermediate in the synthesis of the target compound.
5-Phenyl-1,3-oxazole: Another intermediate used in the synthesis.
Haloperidol: A related compound with a similar piperidine structure.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H23ClN2O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)23(28)12-14-26(15-13-23)22(27)11-10-21-25-16-20(29-21)17-4-2-1-3-5-17/h1-9,16,28H,10-15H2 |
InChI Key |
YCYCSDYEDVQZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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